![molecular formula C6H4BrClN2O2 B1293189 4-Bromo-3-chloro-2-nitroaniline CAS No. 1000573-99-8](/img/structure/B1293189.png)
4-Bromo-3-chloro-2-nitroaniline
Overview
Description
4-Bromo-3-chloro-2-nitroaniline is a chemical compound with the molecular formula C6H4BrClN2O2 . It is a derivative of aniline, which is a type of organic compound that contains a phenyl group attached to an amino group .
Synthesis Analysis
The synthesis of 4-Bromo-3-chloro-2-nitroaniline involves a multistep process . The process includes the addition of an acetyl group to a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . The amide function is then hydrolyzed to yield the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chloro-2-nitroaniline is characterized by the presence of bromine, chlorine, nitrogen, and oxygen atoms in its structure . The compound has a molecular weight of 251.46500 g/mol .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-3-chloro-2-nitroaniline are complex and involve multiple steps . The reactions include the addition of an acetyl group, a second substitution at the ortho position, and the hydrolysis of the amide function .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-chloro-2-nitroaniline include a molecular weight of 251.46500 g/mol . The compound has a topological polar surface area of 71.8 Ų . The compound is also characterized by a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Nonlinear Optics
4-Bromo-3-chloro-2-nitroaniline can be used in the field of nonlinear optics . Nonlinear optical (NLO) single crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .
Safety And Hazards
4-Bromo-3-chloro-2-nitroaniline is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-bromo-3-chloro-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFJUGCVNFUHRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650251 | |
Record name | 4-Bromo-3-chloro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-2-nitroaniline | |
CAS RN |
1000573-99-8 | |
Record name | 4-Bromo-3-chloro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-chloro-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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